Several chemical suppliers offer 4-MFPC, primarily focusing on its characterization data, including NMR, HPLC, LC-MS, and UPLC, for identification purposes (, , , , ).
A search for scientific publications specifically investigating 4-MFPC yielded no substantial results.
4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid is a heterocyclic compound with the molecular formula and a molecular weight of approximately 194.14 g/mol. This compound features a unique fused ring system that includes both furan and pyrimidine moieties, contributing to its distinctive chemical properties. The structure can be represented by the following SMILES notation: O=C(C1=CC2=NC=NC(OC)=C2O1)O
.
Physically, it has a density of about 1.5 g/cm³ and a boiling point of approximately 380.7 °C at standard atmospheric pressure . The compound is soluble in various solvents and has been characterized for its potential applications in medicinal chemistry and organic synthesis.
These reactions highlight its versatility as a building block in organic synthesis .
The synthesis of 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid typically involves multi-step synthetic routes, which may include:
These methods may vary based on available reagents and desired yields .
4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid has potential applications in various fields:
The unique structure of this compound makes it a candidate for further exploration in these areas .
Several compounds share structural similarities with 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one | 179688-01-8 | 0.59 |
Methyl 5-hydroxy-6-methoxypicolinate | 1256791-78-2 | 0.58 |
2,6-Dimethoxypyrimidine-4-carboxylic acid | 59864-30-1 | 0.56 |
(E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate | 131860-97-4 | 0.56 |
Furo[2,3-c]pyridine-2-carboxylic acid | 112372-15-3 | 0.60 |
These compounds exhibit varying degrees of similarity based on their structural features but differ significantly in their biological activities and applications . The uniqueness of 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid lies in its specific combination of furan and pyrimidine rings along with the methoxy group, which may influence its reactivity and biological interactions differently compared to other similar compounds.
The synthesis of angularly fused furo[3,2-d]pyrimidine systems relies on cyclocondensation reactions between furan and pyrimidine precursors. A widely employed method involves the reaction of 4-methoxyfuran derivatives with pyrimidine-6-carbonitrile intermediates under acidic or basic conditions. For instance, heating 4-methoxyfuran with 2-hydroxypyridine-3-carbonitrile in ethanol at reflux yields the core scaffold through a [3+3] cycloaddition mechanism.
Microwave irradiation has emerged as a critical tool for enhancing reaction efficiency. In one protocol, equimolar mixtures of 3-amino-4-methyl-N-phenyl-6-substituted furo[2,3-b]pyridine-2-carboxamide and aromatic carboxylic acids undergo microwave-assisted cyclization (300 W, 4–11 minutes) to produce pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-ones with yields exceeding 70%. This method reduces side reactions compared to conventional thermal approaches.
Table 1: Comparative Analysis of Furopyrimidine Synthesis Methods
The carboxylic acid moiety at position 6 serves as a versatile handle for structural diversification. Esterification reactions using alkyl halides or dimethyl sulfate under basic conditions produce methyl or ethyl esters, which are intermediates for further transformations. For example, treatment with thionyl chloride converts the acid to its acyl chloride, enabling nucleophilic substitution with amines to yield amide derivatives.
Recent studies demonstrate the utility of Suzuki-Miyaura cross-coupling for introducing aryl groups at position 6. Palladium-catalyzed reactions between 6-bromo-furo[3,2-d]pyrimidine and arylboronic acids in tetrahydrofuran/water mixtures (2:1) afford biaryl derivatives with yields up to 85%. This strategy expands the compound’s applicability in drug discovery by modulating electronic properties and π-π stacking interactions.
Key Reaction Pathways at Position 6:
Tandem annulation strategies enable the construction of complex polycyclic architectures. A notable example involves the iodine-mediated oxidative coupling of 4-methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid with thiophenol derivatives. This one-pot reaction generates dispiro[indene-furopyrimidine] systems through sequential C–S bond formation and cyclization.
Angular fusion with pyridine rings has been achieved using microwave-assisted domino reactions. Irradiating a mixture of furo[3,2-d]pyrimidine-6-carboxylic acid, 2-aminopyridine, and acetic anhydride at 150°C for 20 minutes produces pyrido[3',2':4,5]furo[3,2-d]pyrimidines with 89% efficiency. The reaction proceeds via in situ formation of a mixed anhydride intermediate, followed by nucleophilic attack and aromatization.
Table 2: Representative Fused Tricyclic Derivatives
Compound Code | Substituent | Molecular Formula | Melting Point (°C) |
---|---|---|---|
PFP-1 | 4-Bromobenzyl | C₂₄H₁₈BrN₃O₂ | 97 |
PFP-6 | 4-Trifluoromethylphenyl | C₂₄H₁₆F₃N₃O₂ | 152 |
PFP-7 | 3,5-Dimethoxyphenyl | C₂₅H₂₁N₃O₄ | 172 |
Data adapted from microwave-synthesized pyrido-furo-pyrimidines.